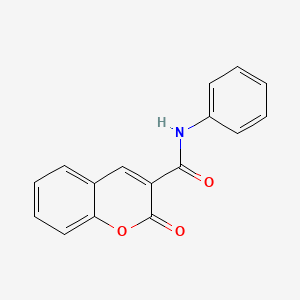

2-Oxo-N-Phenyl-2H-Chromen-3-Carbonsäureamid

Übersicht

Beschreibung

2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Sie hat sich als möglicher Inhibitor bestimmter Enzyme, wie z.B. HIV-1-Integrase, gezeigt.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie für die Entwicklung neuer Materialien und chemischer Prozesse geeignet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Oxo-N-phenyl-2H-chromen-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise bindet die Verbindung als HIV-1-Integrase-Inhibitor an die aktive Stelle des Enzyms und verhindert so, dass virale DNA in das Wirtsgenom integriert wird . Diese Hemmung ist entscheidend, um die Replikation des Virus zu blockieren.

Wirkmechanismus

Target of Action

The primary targets of 2-oxo-N-phenyl-2H-chromene-3-carboxamide are pancreatic lipase (PL) and HIV-1 integrase (IN) . Pancreatic lipase plays a crucial role in the digestion of dietary fats, while HIV-1 integrase is essential for the replication of the HIV virus .

Mode of Action

2-oxo-N-phenyl-2H-chromene-3-carboxamide interacts with its targets in a competitive manner . In the case of pancreatic lipase, it inhibits the enzyme, thereby reducing the breakdown of dietary fats . For HIV-1 integrase, it inhibits the 3’-strand transfer, which is a crucial step in the replication of the HIV virus .

Biochemical Pathways

The compound affects the lipid metabolism pathway by inhibiting pancreatic lipase, leading to a reduction in the breakdown and absorption of dietary fats . It also impacts the HIV replication pathway by inhibiting the action of HIV-1 integrase .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase and hiv-1 integrase suggests that it may have good bioavailability .

Result of Action

The inhibition of pancreatic lipase by 2-oxo-N-phenyl-2H-chromene-3-carboxamide can lead to a reduction in the absorption of dietary fats, which could potentially be used for obesity treatment . The inhibition of HIV-1 integrase could potentially prevent the replication of the HIV virus, thereby controlling the progression of the disease .

Action Environment

The action of 2-oxo-N-phenyl-2H-chromene-3-carboxamide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s ability to inhibit pancreatic lipase . Similarly, the presence of other antiretroviral drugs can influence its ability to inhibit HIV-1 integrase

Biochemische Analyse

Biochemical Properties

2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to interact with HIV-1 integrase, an enzyme crucial for the life cycle of the HIV virus . The presence of the chromene-3-carboxamide motif in the compound was found to be crucial for this enzymatic activity .

Cellular Effects

The compound’s interaction with HIV-1 integrase leads to significant inhibition of the enzyme’s 3’-strand transfer activity . This interaction can influence cell function by inhibiting the replication of the HIV virus within the cell .

Molecular Mechanism

The molecular mechanism of 2-oxo-N-phenyl-2H-chromene-3-carboxamide involves binding to the HIV-1 integrase enzyme, inhibiting its function . This binding interaction disrupts the enzyme’s ability to integrate the viral DNA into the host cell’s genome, a crucial step in the viral replication process .

Temporal Effects in Laboratory Settings

The effects of 2-oxo-N-phenyl-2H-chromene-3-carboxamide on HIV-1 integrase activity have been studied over time in laboratory settings

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Oxo-N-phenyl-2H-chromen-3-carboxamid erfolgt typischerweise in zwei Schritten:

Ausgangsmaterialien: Die Synthese beginnt mit 2-Hydroxybenzaldehyd und Diethylmalonat.

Schritt 1: Der erste Schritt beinhaltet die Kondensation von 2-Hydroxybenzaldehyd mit Diethylmalonat, um ein Cumarin-Derivat zu bilden.

Schritt 2: Das Cumarin-Derivat wird dann hydrolysiert, um die entsprechende Carbonsäure zu bilden, die anschließend mit einem aromatischen Amin gekoppelt wird, um 2-Oxo-N-phenyl-2H-chromen-3-carboxamid zu ergeben

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 2-Oxo-N-phenyl-2H-chromen-3-carboxamid nicht allgemein dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Mengen an Ausgangsmaterialien und der Einsatz von Reaktoren und Reinigungsverfahren im industriellen Maßstab.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Oxo-N-phenyl-2H-chromen-3-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Der aromatische Ring in der Verbindung ermöglicht Substitutionsreaktionen, bei denen verschiedene Substituenten eingeführt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Halogenen oder Nitroverbindungen unter sauren oder basischen Bedingungen durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Chromen-Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Oxo-N-substituierte Phenyl-2H-chromen-3-carboxamid-Derivate: Diese Verbindungen haben ähnliche Strukturen, jedoch mit unterschiedlichen Substituenten am Phenylring.

Cumarin-Derivate: Diese Verbindungen teilen sich die Chromen-Kernstruktur und weisen ähnliche biologische Aktivitäten auf.

Einzigartigkeit

2-Oxo-N-phenyl-2H-chromen-3-carboxamid ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Carboxamidgruppe einzigartig. Diese einzigartige Struktur trägt zu seinen besonderen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.

Eigenschaften

IUPAC Name |

2-oxo-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBGZCBLOPVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321427 | |

| Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-25-7 | |

| Record name | 2-Oxo-N-phenylchromene-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC375104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-N-PHENYLCHROMENE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNL77RV7HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)

![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)